2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol
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Description
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol, also known as HMPA, is a heterocyclic compound that is widely used in organic synthesis and drug development. HMPA is a versatile reagent, and its synthetic applications include the preparation of organic compounds, the synthesis of pharmaceuticals, and the development of new materials. HMPA is also a valuable tool in the fields of biochemistry and physiology, as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.
Scientific Research Applications
- Compound Contribution : Two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs (CP1 and CP2) were designed based on the arylamine-based HTM (e.g., H101). Computational studies (DFT and TD-DFT) revealed that CP1 and CP2 exhibit better properties, including stability and high hole mobility, compared to the parent H101. Experimental validation confirmed these findings, with CP1-based PSCs achieving a higher power conversion efficiency (PCE) of 15.91% .
- Target Diseases : These analogs are relevant for developing anti-viral drugs targeting diseases like HIV and hepatitis C .
- Utility : The compound is used in building, training, and validating predictive machine-learning models with structured datasets .
Perovskite Solar Cells (PSCs)
Cancer Therapy Research
Nucleoside Analog Synthesis
Predictive Machine Learning Models
Chemical Structure and Properties
properties
IUPAC Name |
2-(hydroxymethyl)-5-(4-methoxyanilino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-9-4-2-8(3-5-9)13-12-6-10(15)11(7-14)17-12/h2-5,10-15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPHFRDGRAVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol |
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